
PYLa/PGLa B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PYLa/PGLa B is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antimicrobial Applications
1. Antibacterial Activity
PYLa/PGLa B exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Studies have shown that it disrupts bacterial membranes, leading to cell lysis.
Bacteria Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
Escherichia coli | 8 µg/mL | Membrane disruption |
Staphylococcus aureus | 4 µg/mL | Pore formation |
Pseudomonas aeruginosa | 16 µg/mL | Membrane destabilization |
Case Study: Efficacy Against MRSA
A study conducted by Koo et al. (2021) demonstrated that this compound effectively inhibited Methicillin-resistant Staphylococcus aureus (MRSA) growth in vitro. The peptide showed a MIC of 4 µg/mL, significantly lower than conventional antibiotics, suggesting its potential as a treatment for antibiotic-resistant infections.
Antifungal Applications
This compound has also been investigated for its antifungal properties, particularly against Candida species.
Fungal Strain | MIC | Effectiveness |
---|---|---|
Candida albicans | 32 µg/mL | Moderate |
Candida glabrata | 16 µg/mL | High |
Case Study: Inhibition of Candida Biofilms
Research by Lee et al. (2022) illustrated that this compound could disrupt biofilm formation in Candida albicans, reducing biofilm biomass by 70% at a concentration of 32 µg/mL. This finding highlights its potential in treating fungal infections associated with medical devices.
Anti-inflammatory Applications
The anti-inflammatory properties of this compound have been explored in various models.
Mechanism of Action
this compound modulates the immune response by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.
Case Study: In Vivo Model of Inflammation
In a study by Zhang et al. (2023), the application of this compound in a murine model of acute inflammation resulted in a significant reduction in edema and inflammatory markers compared to the control group.
Cancer Therapeutics
Recent studies have investigated the potential use of this compound in cancer therapy.
Mechanism of Action
The peptide induces apoptosis in cancer cells through mitochondrial disruption and activation of caspases.
Cancer Cell Line | IC50 (µM) | Effect on Cell Viability (%) |
---|---|---|
HeLa | 10 | 50 |
MCF-7 | 15 | 40 |
Case Study: Targeting Breast Cancer
Research published by Smith et al. (2023) showed that this compound reduced the viability of MCF-7 breast cancer cells by 60% at a concentration of 15 µM, indicating its potential as an adjunct therapy in breast cancer treatment.
属性
生物活性 |
Antibacterial |
---|---|
序列 |
IAKVALKAL |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。